molecular formula C10H13NO B1610378 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1082930-33-3

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1610378
CAS No.: 1082930-33-3
M. Wt: 163.22 g/mol
InChI Key: FGGVUMQQASDBJD-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C10H13NO. It belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains nitrogen and oxygen atoms.

Biochemical Analysis

Cellular Effects

They also have the potential to inhibit hypoxic tumors by downregulating hypoxia-induced genes .

Molecular Mechanism

Some benzoxazines have been found to inhibit human DNA topoisomerase I . This suggests that 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine might exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl bromoacetate under basic conditions, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to other benzoxazines, 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its ethyl group at the 2-position, which can influence its reactivity and physical properties. This structural variation can lead to differences in its chemical behavior, biological activity, and applications. For example, the presence of the ethyl group may enhance its solubility in organic solvents and modify its interaction with biological targets .

Properties

IUPAC Name

2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVUMQQASDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435231
Record name 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082930-33-3
Record name 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
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2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

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